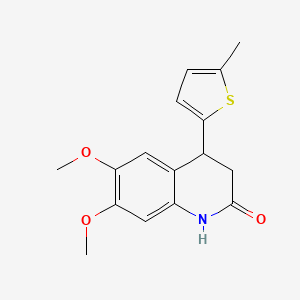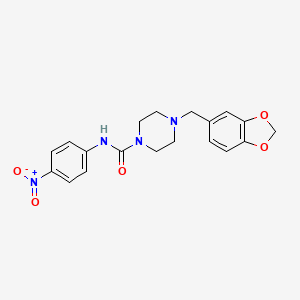![molecular formula C17H18BrClN2O2S B4115969 N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4115969.png)
N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea, also known as BR-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BR-2 has been synthesized using different methods, and its structure has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell growth. N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is its solubility in water. It is only sparingly soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea. One of the potential applications of N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is in the development of novel anticancer drugs. Further studies are needed to understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea and its potential use in cancer therapy. N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has also been found to have antiviral and antifungal properties, and further studies are needed to explore its potential use in the treatment of viral and fungal infections. Additionally, the development of more efficient synthesis methods for N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea can lead to its wider use in various fields.
Conclusion:
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods, and its structure has been extensively studied. N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has been found to have anticancer, antiviral, and antifungal properties. The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea is not fully understood, but it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of DNA and RNA. N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has several advantages for lab experiments, including its stability and low toxicity. However, its solubility in water can limit its use in some experiments. There are several future directions for the research on N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea, including its potential use in cancer therapy, viral and fungal infections, and the development of more efficient synthesis methods.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, and antifungal properties. N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to have antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O2S/c1-10(13-9-12(22-2)5-7-16(13)23-3)20-17(24)21-15-6-4-11(18)8-14(15)19/h4-10H,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSBPYQICSRKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4115894.png)

![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B4115926.png)
![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115931.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115938.png)
![ethyl 4-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4115943.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)
![N-(4-sec-butylphenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4115965.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4115985.png)

![ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4115994.png)

